molecular formula C9H13NO5 B3061252 Gentisic acid ethanolamine CAS No. 7491-35-2

Gentisic acid ethanolamine

Cat. No.: B3061252
CAS No.: 7491-35-2
M. Wt: 215.2 g/mol
InChI Key: AKTFIQYVASYRMU-UHFFFAOYSA-N
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Description

Gentisic acid ethanolamine is a compound derived from gentisic acid, which is also known as 2,5-dihydroxybenzoic acid. Gentisic acid is a naturally occurring phenolic acid found in various plants and is known for its antioxidant properties. This compound combines the properties of gentisic acid with ethanolamine, a compound commonly used in pharmaceuticals and cosmetics for its stabilizing and emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentisic acid ethanolamine can be synthesized through the reaction of gentisic acid with ethanolamine. The process typically involves the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of ethanolamine. This reaction can be facilitated by using coupling agents such as carbodiimides or by activating the carboxyl group with reagents like thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Gentisic acid ethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of gentisic acid ethanolamine involves its antioxidant properties, which help in scavenging free radicals and preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. It modulates pathways such as the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a role in regulating inflammation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gentisic acid ethanolamine is unique due to its combination of gentisic acid and ethanolamine, which enhances its stability and solubility. This makes it particularly useful in pharmaceutical and cosmetic formulations where stability and bioavailability are crucial .

Properties

IUPAC Name

2-aminoethanol;2,5-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.C2H7NO/c8-4-1-2-6(9)5(3-4)7(10)11;3-1-2-4/h1-3,8-9H,(H,10,11);4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTFIQYVASYRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274760
Record name 2-aminoethanol; 2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-35-2
Record name Gentisic acid ethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoethanol; 2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTISIC ACID ETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJL7EVT77G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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